5-Phenyltetrahydrofuran-2-ol
Description
5-Phenyltetrahydrofuran-2-ol is a substituted tetrahydrofuran derivative characterized by a phenyl group attached at the 5-position of the tetrahydrofuran ring and a hydroxyl group at the 2-position.
Properties
IUPAC Name |
5-phenyloxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMPNLQUAQDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455717 | |
| Record name | 2-Furanol, tetrahydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36866-66-7 | |
| Record name | 2-Furanol, tetrahydro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenyltetrahydrofuran-2-ol involves the hydrosilylation of 4,5-dihydro-5-phenyl-2(3H)-furanone using polymethylhydrosiloxane and a titanium catalyst, followed by desilylation with sodium hydroxide in tetrahydrofuran . The reaction conditions typically include:
Stage 1: Hydrosilylation at room temperature in toluene.
Stage 2: Desilylation at room temperature in tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyltetrahydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products:
Oxidation: Formation of 5-phenyltetrahydrofuran-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Phenyltetrahydrofuran-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methyltetrahydrofuran-2-ol (CAS 18545-25-0)
- Molecular Formula : C₅H₁₀O₂
- Molecular Weight : 102.13 g/mol
- Key Features : The methyl group at the 5-position reduces steric hindrance compared to a phenyl group, enhancing solubility in polar solvents. Its synthesis and applications are documented in industrial catalogs, indicating use as a chiral intermediate or solvent modifier .
Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4)
- Molecular Formula : C₆H₁₂O₂
- Molecular Weight : 116.16 g/mol
- Key Features: This compound features a hydroxymethyl group at the 2-position and a methyl group at the 5-position. The additional hydroxyl group increases hydrogen-bonding capacity, making it more hydrophilic than 5-phenyltetrahydrofuran-2-ol. Its stereoisomers (cis/trans) are noted in synthesis databases, highlighting the role of stereochemistry in reactivity .
2-[(2R,5S)-5-Ethenyl-5-methyloxolan-2-yl]propan-2-ol
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Key Features: This compound combines an ethenyl group and a methyl group at the 5-position, with a tertiary alcohol at the 2-position. The ethenyl group introduces unsaturation, enabling polymerization or cycloaddition reactions.
- Contrast : The phenyl group in this compound provides greater aromatic stability compared to the ethenyl group, which may limit reactivity in radical or electrophilic addition reactions.
Comparative Analysis Table
*Hypothetical properties inferred from structural analogs.
Research Findings and Limitations
- Synthetic Challenges: The phenyl group’s steric bulk in this compound may complicate regioselective synthesis, as seen in methods for α-substituted butenolides requiring precise catalysis .
- Applications : Methyl and ethenyl analogs are used in materials science and pharmaceuticals, suggesting that this compound could serve in drug delivery or asymmetric catalysis if synthesized.
Biological Activity
5-Phenyltetrahydrofuran-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring with a phenyl group attached. Its structure contributes to its lipophilicity and potential interactions with biological targets. The compound's molecular formula is , and it exhibits a moderate polarity, influencing its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-phenyltetrahydrofuran derivatives. For instance, in vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Research Findings
A study conducted on novel 5-oxopyrrolidine derivatives revealed that compounds bearing the 5-phenyltetrahydrofuran moiety showed promising anticancer activity. The cytotoxicity was evaluated using the MTT assay, where specific derivatives reduced cell viability significantly compared to control treatments like cisplatin .
Table 1: Cytotoxic Activity of 5-Phenyltetrahydrofuran Derivatives
Antimicrobial Activity
The antimicrobial properties of 5-phenyltetrahydrofuran derivatives have also been extensively studied. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
Case Studies
In one notable study, derivatives of 5-phenyltetrahydrofuran were tested against methicillin-resistant S. aureus (MRSA). The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of 5-Phenyltetrahydrofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | MRSA | 8 | |
| Compound E | E. coli | 16 | |
| Compound F | Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The antioxidant properties of this compound have been investigated due to their role in mitigating oxidative stress-related diseases. Compounds with this scaffold have shown the ability to scavenge free radicals effectively.
Research Insights
Studies indicate that the presence of hydroxyl groups in the structure enhances the radical-scavenging capacity of these compounds. This property is crucial for developing therapeutic agents aimed at conditions like cardiovascular diseases and neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
